molecular formula C11H13FN2O B13215997 3-(2-Fluorophenyl)-6-methylpiperazin-2-one

3-(2-Fluorophenyl)-6-methylpiperazin-2-one

Cat. No.: B13215997
M. Wt: 208.23 g/mol
InChI Key: DUVUSDJQLNNBBO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure autoclaves, controlled temperatures, and specific catalysts such as platinum and Raney nickel are common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like platinum or palladium.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium azide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, platinum, palladium.

    Substitution: Sodium azide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-Fluorophenyl)-6-methylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-6-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methylpiperazin-2-one

InChI

InChI=1S/C11H13FN2O/c1-7-6-13-10(11(15)14-7)8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3,(H,14,15)

InChI Key

DUVUSDJQLNNBBO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=CC=C2F

Origin of Product

United States

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